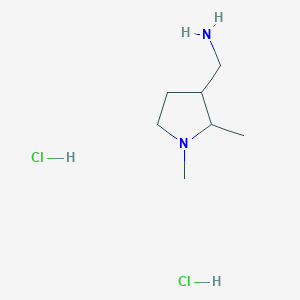![molecular formula C26H45NO6S B11820452 2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid CAS No. 1808218-24-7](/img/structure/B11820452.png)
2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tauroursodeoxycholic acid is a hydrophilic bile acid that is naturally occurring in the body. It is a taurine conjugate of ursodeoxycholic acid and has been used for centuries in traditional Chinese medicine. In contemporary pharmacology, it is recognized for its therapeutic potential in treating various diseases, including neurodegenerative disorders and hepatobiliary conditions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tauroursodeoxycholic acid typically involves the conjugation of ursodeoxycholic acid with taurine. One method includes adding ursodeoxycholic acid to an acetone solution, followed by cooling and stirring with N-hydroxy succinimide. Dichloromethane is then added, and the reaction is maintained at a low temperature. The resulting solution is treated with a sodium taurate solution, filtered, and the pH is adjusted to obtain the final product .
Industrial Production Methods: Large-scale production of tauroursodeoxycholic acid can be achieved through fermentation processes using engineered Escherichia coli. This method involves optimizing the fermentation medium and conditions to enhance the conversion of taurochenodeoxycholic acid to tauroursodeoxycholic acid. The process includes the use of glycerol and yeast extract modified M9-GY medium, isopropylthio-β-galactoside induction, and a deep-tank static process to promote enzyme-catalyzed reactions .
化学反应分析
Types of Reactions: Tauroursodeoxycholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its therapeutic effects and metabolic processes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are employed for substitution reactions.
Major Products: The major products formed from these reactions include various bile acid derivatives that retain the therapeutic properties of tauroursodeoxycholic acid .
科学研究应用
Tauroursodeoxycholic acid has a wide range of scientific research applications:
Chemistry: It is used as a chemical chaperone to stabilize protein folding and prevent aggregation.
Biology: It plays a role in cellular protection by reducing oxidative stress and apoptosis.
Medicine: It is investigated for its potential in treating neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and amyotrophic lateral sclerosis. .
作用机制
The mechanism of action of tauroursodeoxycholic acid involves several pathways:
Apoptotic Pathways: It inhibits both intrinsic and extrinsic apoptotic pathways by reducing reactive oxygen species and inactivating BAX, thereby decreasing cytochrome c release.
Neuroprotective Effects: It protects neuronal synapses, reduces tau hyperphosphorylation and aggregation, and exhibits anti-inflammatory properties.
Metabolic Regulation: It improves metabolic disorders by modulating lipid metabolism and reducing cholesterol absorption.
相似化合物的比较
Tauroursodeoxycholic acid is unique among bile acids due to its high hydrophilicity and therapeutic efficacy. Similar compounds include:
Ursodeoxycholic Acid: The parent compound, used primarily for treating gallstones and primary biliary cholangitis.
Taurochenodeoxycholic Acid: Another bile acid with similar therapeutic properties but different metabolic pathways.
Chenodeoxycholic Acid: Used in the treatment of gallstones and certain liver diseases.
Tauroursodeoxycholic acid stands out due to its broader range of applications and higher efficacy in neuroprotective and anti-apoptotic activities .
属性
IUPAC Name |
2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTRKEVKTKCXOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862092 |
Source


|
| Record name | 2-[(3,7-Dihydroxy-24-oxocholan-24-yl)amino]ethane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1808218-24-7 |
Source


|
| Record name | 2-[(3,7-Dihydroxy-24-oxocholan-24-yl)amino]ethane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B11820382.png)

![(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B11820405.png)
![2-amino-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6H-1-benzothiophene-3-carbonitrile](/img/structure/B11820407.png)
![3-[(4-Methylphenyl)sulfonylamino]benzoate](/img/structure/B11820413.png)

![5-[trans-2-Aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B11820420.png)
![Methyl 2-([(2E)-2-(hydroxyimino)ethanoyl]amino)benzoate](/img/structure/B11820423.png)



![Endo-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B11820460.png)

